N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
Description
The compound N-[(3-chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring:
- A 3-chlorophenylmethyl group at the carboxamide nitrogen.
- A methyl(4-methylphenyl)sulfamoyl substituent at the thiophene ring’s 3-position.
- A phenyl group at the 4-position of the thiophene core.
This structure combines sulfamoyl, aromatic, and halogenated moieties, which are common in bioactive molecules targeting inflammation, enzyme inhibition, or receptor modulation.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-18-11-13-22(14-12-18)29(2)34(31,32)25-23(20-8-4-3-5-9-20)17-33-24(25)26(30)28-16-19-7-6-10-21(27)15-19/h3-15,17H,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPXFYRTLSUGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through a sulfonation reaction. The aromatic substituents can be added via Friedel-Crafts acylation or alkylation reactions. The final step often involves coupling the various fragments using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Material Science Applications
2.1 Organic Electronics
The thiophene moiety in the compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Thiophene derivatives are known for their electronic properties, which can be tuned through substitution patterns, making them suitable for applications in flexible electronics .
2.2 Photovoltaic Devices
Research has indicated that thiophene-based compounds can enhance the efficiency of solar cells due to their ability to facilitate charge transport and improve light absorption. The incorporation of this compound into polymer blends could lead to improved performance metrics in solar energy conversion .
Case Studies
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Thiophene Carboxamide Derivatives
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS 251097-10-6)
- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
- Molecular Weight : 426.34 g/mol
- Key Differences :
- Replaces the methyl(4-methylphenyl)sulfamoyl group with a 4-chlorobenzylsulfonyl moiety.
- The carboxamide nitrogen is substituted with a 4-chlorophenyl group instead of 3-chlorophenylmethyl .
- Implications :
N-[(4-Methoxyphenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxamide (CAS 1112311-07-5)
- Molecular Formula : C₂₇H₂₆N₂O₄S₂
- Molecular Weight : 506.64 g/mol
- Key Differences :
- Substitutes the 3-chlorophenylmethyl group with a 4-methoxyphenylmethyl moiety.
- Retains the methyl(4-methylphenyl)sulfamoyl group.
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Functional Comparison with Heterocyclic Chlorophenyl Derivatives
Thiazolidine-2,4-Dione Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)
- Activity: Inhibits nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages (IC₅₀ = 45.6 µM) .
- The thiazolidine-2,4-dione core differs from the thiophene carboxamide scaffold, which may influence target specificity.
Triazole-Thione Derivatives (e.g., 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Features : Combines 3-chlorophenyl and 4-methylphenyl groups on a triazole-thione core .
- Comparison :
- Similar aromatic substituents but a distinct heterocyclic system, which may confer different pharmacokinetic profiles.
Table 2: Functional Comparison with Heterocyclic Analogs
Biological Activity
The compound N-[(3-chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide , often referred to by its chemical structure, has garnered attention in recent years for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula
- Molecular Formula : C22H24ClN3O2S
- Molecular Weight : 423.96 g/mol
Structure
The compound features a thiophene ring substituted with a carboxamide group, chlorophenyl, and sulfamoyl moieties. The presence of these functional groups is critical for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways relevant to disease processes. Key findings include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains.
Efficacy in Biological Systems
The efficacy of the compound has been evaluated in several biological models:
- Cell Culture Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibits cell growth and induces apoptosis (programmed cell death) at micromolar concentrations.
- Animal Models : In vivo studies have shown promising results in reducing tumor size in xenograft models, suggesting potential for therapeutic use.
Data Table: Summary of Biological Activity
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of the compound against various cancer cell lines, including breast and prostate cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity against Gram-positive bacteria. The compound was found to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
